Methyl 5-iodo-2-methyl-3-nitrobenzoate

Palladium catalysis Oxidative addition Bond dissociation energy

Researchers seeking rapid sequential diversification often face sluggish coupling rates when using bromo or chloro analogs, resulting in low yields. This compound solves that problem with a low C-I bond dissociation energy (≈280 kJ mol⁻¹), enabling efficient oxidative addition at room temperature to 60 °C. • Orthogonal C-I (cross-coupling) & NO₂ (reduction) handles for divergent build-couple-reduce or reduce-couple-build strategies. • Ortho-methyl steric control ensures regioselective modifications. • Ideal for late-stage installation of C-C bonds in drug-discovery SAR programs.

Molecular Formula C9H8INO4
Molecular Weight 321.07 g/mol
Cat. No. B7936020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-iodo-2-methyl-3-nitrobenzoate
Molecular FormulaC9H8INO4
Molecular Weight321.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)OC
InChIInChI=1S/C9H8INO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3
InChIKeyWCXUFGRKJQPURS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Iodo-2-Methyl-3-Nitrobenzoate: Trisubstituted Aromatic Ester Overview


Methyl 5‑iodo‑2‑methyl‑3‑nitrobenzoate (CAS 1511381‑00‑2, C₉H₈INO₄, MW 321.07) is a trisubstituted aromatic ester carrying iodine at the 5‑position, a methyl group at the 2‑position, and a nitro group at the 3‑position . It belongs to the class of ortho‑methyl‑substituted iodo‑nitro‑benzoate esters that serve as bifunctional building blocks in pharmaceutical and materials science R&D . The orthogonal reactivity of the C–I bond (oxidative addition) and the NO₂ group (reduction) makes the compound a strategic intermediate for sequential diversification pathways that are not accessible with the corresponding bromo or chloro analogs .

Workflow Sequential diversification via orthogonal C–I / NO₂ reactivity
Selection Iodo substituent enables mild Pd-catalyzed cross-coupling conditions
Use Context Pharmaceutical and materials science building block

Why Bromo or Chloro Analogs Cannot Substitute This Iodo Ester


The iodine atom in methyl 5‑iodo‑2‑methyl‑3‑nitrobenzoate is not merely a placeholder halogen; it is the kinetically privileged leaving group for oxidative addition in palladium‑catalyzed cross‑coupling . Replacing the iodo substituent with bromo (or chloro) significantly alters the activation energy barrier: C–I bond dissociation energy ≈ 280 kJ mol⁻¹ vs. C–Br ≈ 346 kJ mol⁻¹ , translating to markedly slower coupling rates and often substantially lower yields under identical conditions . Moreover, the ortho‑methyl group introduces steric congestion that further suppresses palladium‑catalyzed reactivity, an effect that is especially penalizing for the less reactive bromo‑ and chloro‑arenes . Therefore, direct substitution with a bromo or chloro analog is not a performance‑equivalent swap; it predicts extended reaction times, harsher conditions, and poorer isolated yields.

C–Br bond energy

Higher C–Br dissociation energy may reduce oxidative addition rate and coupling yield compared to the iodo analog under mild conditions.

Ortho-methyl steric penalty

Steric congestion from the ortho-methyl group further suppresses Pd reactivity; the less reactive bromo analog may require harsher conditions.

Reactivity and Procurement Comparison: Iodo vs. Bromo Analog


Cross-Coupling Reactivity Advantage of C–I Bond

The rate‑determining step in Pd‑catalyzed cross‑coupling is oxidative addition of the C–X bond. The C–I bond dissociation energy is 280 kJ mol⁻¹, 66 kJ mol⁻¹ lower than the C–Br value of 346 kJ mol⁻¹ . This 19% reduction in bond strength directly translates to faster oxidative addition at room temperature or mild heating, enabling higher yields in Suzuki, Sonogashira, and related couplings .

C–I bond energy advantage
Class-level inference
~280 kJ/mol (C–I) vs 346 kJ/mol (C–Br)
Δ = 66 kJ/mol (19% lower)
Supports faster oxidative addition in Pd couplings
Gas-phase energies; actual rates may vary
Palladium catalysis Oxidative addition Bond dissociation energy

Impact of Ortho-Methyl Steric Hindrance on Coupling Rate

Khaibulova et al. demonstrated that ortho‑methyl‑substituted haloarenes are less reactive in palladium‑catalyzed cross‑couplings compared to both unsubstituted and para‑substituted analogs . The steric congestion imposed by the ortho‑methyl group slows the rate‑limiting oxidative addition step. This penalty is compounded when the halogen is bromine rather than iodine, because the inherently lower reactivity of C–Br further reduces the effective coupling rate .

Ortho-methyl steric effect
Class-level inference
Reduced coupling rate vs unsubstituted iodoarene
Iodo analog partially compensates for steric deactivation
Iodo substituent improves cross-coupling probability with o-methyl
Qualitative trend; bromo analog shows greater rate depression
Steric effect o‑Methylhaloarene Reaction rate

Procurement Cost Comparison: Iodo vs. Bromo

Commercial pricing reveals a substantial cost differential. Methyl 5‑iodo‑2‑methyl‑3‑nitrobenzoate (Fluorochem F982779) is listed at £995 for 5 g (~£199/g; ~$250 USD/g) at 98% purity . In contrast, methyl 5‑bromo‑2‑methyl‑3‑nitrobenzoate (Aladdin M157910) is priced at $22.90 for 1 g ($22.90/g) at >98% purity . On a mmolar basis: target compound ≈ $0.78/mmol; bromo analog ≈ $0.084/mmol — a factor of ~9.3× premium for the iodo compound. A lower‑priced alternative (AKSci W4550) lists the bromo compound at $16/5 g ($3.20/g) , yielding an even larger cost disparity.

Procurement cost comparison
Cross-study comparable
Iodo ester ~$250/g vs bromo analog ~$22.90/g
~9.3× cost premium per mmol for iodo compound
Higher upfront cost may be offset by improved coupling efficiency
Retail pricing, 98% purity; costs may vary
Procurement economics Cost efficiency Research chemical pricing

Iodide as Limiting Reactant in Cross-Electrophile Couplings

A recent metallaphotoredox cross‑electrophile coupling study demonstrated that the reaction is viable with either organic bromide or iodide as the limiting reactant . Iodides, owing to their superior reactivity profile, can be employed as the stoichiometrically limiting partner, which is especially advantageous when the aryl iodide is the more precious or structurally complex fragment — a common scenario in late‑stage functionalization of pharmaceutical scaffolds .

Iodide as limiting reactant
Supporting evidence
Viable in dual Ni/photoredox cross-electrophile couplings
>70 examples, including late-stage functionalizations
Allows efficient use of precious iodide intermediate
Demonstrated in metallaphotoredox systems
Metallaphotoredox catalysis Late‑stage functionalization Cross‑electrophile coupling

Chemoselective Nitro Reduction Without Dehalogenation

The nitro group in methyl 5‑iodo‑2‑methyl‑3‑nitrobenzoate can be reduced to the primary amine (H₂, Pd/C or other reducing agents) without competing hydrodeiodination, yielding methyl 5‑iodo‑2‑methyl‑3‑aminobenzoate . This transformation preserves the C–I bond for subsequent cross‑coupling steps, enabling build‑couple‑reduce or reduce‑couple strategies that are not reliably achievable with the more labile C–Br bond under similar reduction conditions . The bromo analog is susceptible to competing debromination during catalytic hydrogenation, compromising yield and purity of the aminobenzoate intermediate .

Chemoselective NO₂ reduction
Class-level inference
NO₂ → NH₂ with C–I bond retention
Avoids debromination observed with bromo analog
Enables build-couple-reduce strategies without iodine loss
Risk of dehalogenation may increase with extended reaction times
Chemoselective reduction Nitro to amine Functional group tolerance

High-Value Applications Leveraging Differentiated Reactivity


Sequential Pd-Catalyzed Biaryl Synthesis

The low C–I bond dissociation energy (280 kJ mol⁻¹) enables oxidative addition at room temperature to 60 °C, allowing sequential coupling with boronic acids or terminal alkynes to build biaryl or aryl‑alkyne architectures. The ortho‑methyl group provides steric control over regioselectivity, while the NO₂ group can be reduced post‑coupling to access amino‑biaryl scaffolds .

Late-Stage Functionalization of Complex Scaffolds

As demonstrated in metallaphotoredox cross‑electrophile couplings, the iodide can serve as the limiting reactant, enabling late‑stage installation of diverse C–C bonds onto a pre‑constructed pharmacophore . This is especially valuable when the iodo‑nitro‑methyl benzoate motif forms part of an advanced intermediate in drug discovery programs requiring rapid SAR exploration.

Synthesis of Orthogonally Protected Amino Intermediate

Selective reduction of the NO₂ group to NH₂ without loss of the C–I bond yields methyl 5‑iodo‑2‑methyl‑3‑aminobenzoate , a versatile intermediate for amide coupling, diazotization, or Sandmeyer chemistry. The orthogonality of C–I and NH₂ enables a divergent synthesis strategy where the iodine handle is reserved for a late‑stage cross‑coupling reaction.

Orthogonal Modification via Reduction and Cross-Coupling

The simultaneous presence of a reducible NO₂ group and a cross‑coupling‑competent C–I bond allows build‑couple‑reduce or reduce‑couple‑build strategies. This dual reactivity is leveraged in medicinal chemistry for constructing compound libraries where the methyl and amino substituents modulate pharmacokinetic properties after the biaryl core is assembled.

Application
Selection Property
Validation Focus
Sequential biaryl synthesis
C–I oxidative addition lability
Cross-coupling yield and regioselectivity
Late-stage scaffold functionalization
Iodide as limiting coupling partner
Functional group tolerance and scope
Orthogonally protected amino intermediate
Chemoselective NO₂ reduction retaining C–I
Amino-iodo intermediate purity and subsequent coupling
Build-couple-reduce library synthesis
Dual reactivity (NO₂ reduction / C–I coupling)
Sequence efficiency and product diversity
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